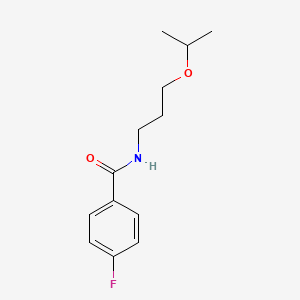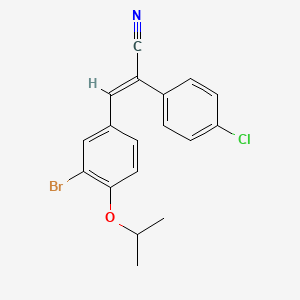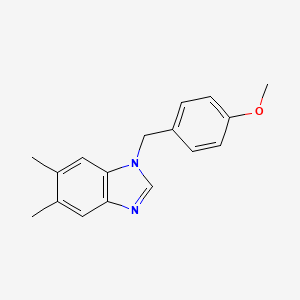![molecular formula C21H28N2O3S B4628688 N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)
N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various methods, including nucleophilic aromatic substitution and condensation reactions. For instance, the synthesis of Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its derivatives showcases a method involving the use of succinyl chloride and substituted 4-amino-1-benzenesulphonamide, further utilized to prepare composite membranes by blending with Polysulfone (PSf) through the Diffusion Induced Phase Separation (DIPS) method (Padaki et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized through various techniques, including X-ray crystallography, which provides insights into their geometric configuration and intramolecular interactions. Rublova et al. (2017) synthesized two structural isomers of a related compound and analyzed their structures via X-ray single crystal diffraction, revealing molecular crystals organized through hydrogen bonds of the C-H⋯O type, highlighting the importance of steric hindrance and intramolecular interactions in determining molecular structure (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can be highly versatile, including [3+2] cycloadditions and nucleophilic (phenylsulfonyl)methylation, showcasing their reactivity and potential for functionalization. Ye et al. (2014) reported a stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, highlighting the difluoro(phenylsulfonyl)methyl group's role in facilitating the reaction and its subsequent transformation capabilities (Ye et al., 2014).
Physical Properties Analysis
The physical properties, such as hydrophilicity, molecular weight cutoff, and antifouling characteristics, are crucial for applications in membrane science and other fields. The study by Padaki et al. (2013) on PASB and mPASB polymers elucidated these properties, showing significant hydrophilicity and salt rejection capabilities, which are essential for desalination and water treatment applications.
Chemical Properties Analysis
Sulfonamide compounds exhibit a wide range of chemical properties, including high in vitro MMP inhibition potencies and the ability to serve as prodrug forms. For instance, Wagner et al. (2007) synthesized novel fluorinated MMP inhibitors based on sulfonamide frameworks, showing high inhibition potencies for MMP-2, MMP-8, MMP-9, and MMP-13, which are significant for imaging and therapeutic applications (Wagner et al., 2007).
Applications De Recherche Scientifique
Desalination Membrane Development
Research focused on the synthesis and characterization of novel polymers, such as Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB), for use in desalination membranes. These membranes, developed through a Diffusion Induced Phase Separation (DIPS) method, demonstrated significant salt rejection capabilities and hydrophilic properties, contributing to advancements in water treatment technologies (Padaki et al., 2013).
Prodrug Development for Sulfonamide Group
Another study explored the potential of N-acyl derivatives of N-methylsulfonamides as prodrugs for sulfonamide groups found in carbonic anhydrase inhibitors. These derivatives showed high water solubility and lipophilicity at physiological pH, indicating their potential as prodrug candidates for improving drug delivery and efficacy (Larsen et al., 1988).
Biocatalysis in Drug Metabolism
The use of microbial-based biocatalytic systems, such as Actinoplanes missouriensis, has been demonstrated to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach aids in the comprehensive characterization of drug metabolites, supporting drug development and clinical investigations (Zmijewski et al., 2006).
Glutathione Synthesis Inhibition
Research on buthionine sulfoximine, a potent inhibitor of gamma-glutamylcysteine synthetase, contributes to our understanding of glutathione synthesis and its role in various biological processes. This compound's efficacy in reducing glutathione levels in vivo has implications for studying oxidative stress and related diseases (Griffith & Meister, 1979).
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-2-(N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-5-16-12-11-13-17(6-2)20(16)22-21(24)19(7-3)23(27(4,25)26)18-14-9-8-10-15-18/h8-15,19H,5-7H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXLWUBXJQIIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4628621.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4628627.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4628632.png)
![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)
![7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4628651.png)
![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)

![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)

![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)